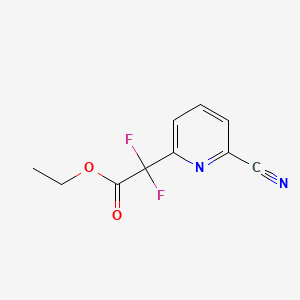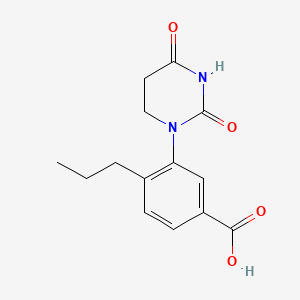![molecular formula C16H14BrNO3 B13499130 Benzyl 5-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13499130.png)
Benzyl 5-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 5-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is a synthetic organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This particular compound is characterized by the presence of a bromine atom at the 5th position and a benzyl ester group at the 4th position of the benzoxazine ring
Vorbereitungsmethoden
The synthesis of benzyl 5-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-aminophenol and benzyl chloroformate.
Formation of Benzoxazine Ring: The reaction between 5-bromo-2-aminophenol and benzyl chloroformate under basic conditions leads to the formation of the benzoxazine ring. This step often requires the use of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The intermediate formed undergoes cyclization to yield the desired benzoxazine compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain benzyl 5-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Benzyl 5-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzyl 5-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Biological Studies: Researchers investigate its biological activity, including potential antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of benzyl 5-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and benzoxazine ring play crucial roles in its binding affinity and specificity. The exact pathways involved can vary based on the biological context and the specific target molecules.
Vergleich Mit ähnlichen Verbindungen
Benzyl 5-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate can be compared with other benzoxazine derivatives, such as:
Benzyl 3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylic acid:
N-Substituted Benzoxazines: Variations in the substituents on the nitrogen atom can lead to significant differences in chemical and biological properties.
Eigenschaften
Molekularformel |
C16H14BrNO3 |
|---|---|
Molekulargewicht |
348.19 g/mol |
IUPAC-Name |
benzyl 5-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
InChI |
InChI=1S/C16H14BrNO3/c17-13-7-4-8-14-15(13)18(9-10-20-14)16(19)21-11-12-5-2-1-3-6-12/h1-8H,9-11H2 |
InChI-Schlüssel |
YYKBPQQIILIWRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(N1C(=O)OCC3=CC=CC=C3)C(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


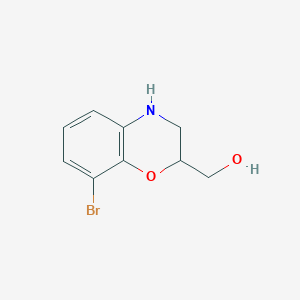
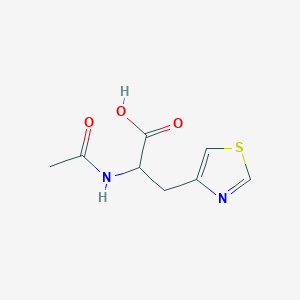
![tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate](/img/structure/B13499073.png)

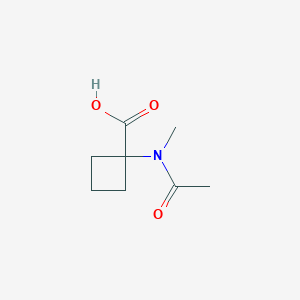

![[Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid](/img/structure/B13499093.png)
![4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-amine](/img/structure/B13499111.png)
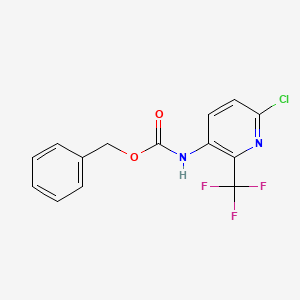
![1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea](/img/structure/B13499116.png)
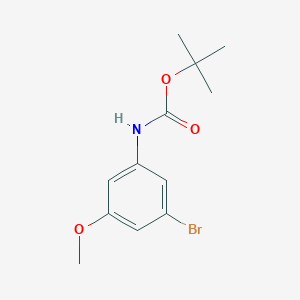
![2-[1-(Bromomethyl)cyclopentyl]acetic acid](/img/structure/B13499146.png)
